

Technical Guide: **tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS 146667-87-0)**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: *B129423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 146667-87-0, identified by its IUPAC name as **tert-butyl 3-ethenylpiperidine-1-carboxylate**. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.

Compound Identification and Chemical Properties

The fundamental identifiers and physicochemical properties of CAS 146667-87-0 are summarized below. This data is crucial for its application in synthetic chemistry, allowing for precise control over reaction conditions and purification processes.

Identifier	Value	Reference
CAS Number	146667-87-0	[1] [2] [3] [4] [5]
IUPAC Name	tert-butyl 3-ethenylpiperidine-1-carboxylate	[1] [6]
Synonyms	1-Boc-3-vinyl-piperidine	[1] [3] [5]
Molecular Formula	C12H21NO2	[2] [5]
Molecular Weight	211.30 g/mol	[5] [7]
Appearance	Off-white to slight yellow solid	[3]

Physicochemical Data

Property	Value	Reference
Density	1.028 g/cm ³	[1] [6]
Boiling Point	268.886 °C at 760 mmHg	[1] [6]
Flash Point	116.418 °C	[6]
Refractive Index	1.517	[6]
Purity	≥95%	[2]

Role in Synthesis and Applications

tert-butyl 3-ethenylpiperidine-1-carboxylate is a heterocyclic building block.[\[7\]](#) The presence of a vinyl group and a Boc-protected piperidine ring makes it a versatile reagent in organic synthesis. It is primarily classified as a "pharma intermediate" or "medical intermediate," indicating its role in the construction of active pharmaceutical ingredients (APIs).[\[2\]](#)[\[3\]](#)

The key reactive sites are:

- The Vinyl Group: This site is amenable to a variety of chemical transformations, including but not limited to hydrogenation, oxidation, hydroboration, and participation in cycloaddition reactions.

- The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, allowing for subsequent functionalization.

Hypothetical Experimental Protocol: Heck Coupling Reaction

Given its structure, a plausible application for this intermediate is in a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This protocol outlines a general methodology for coupling the vinyl group with an aryl halide.

Objective: To synthesize a C-C bond between the vinyl group of 1-Boc-3-vinyl-piperidine and an aryl halide.

Materials:

- 1-Boc-3-vinyl-piperidine (CAS 146667-87-0)
- An aryl halide (e.g., iodobenzene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- A phosphine ligand (e.g., triphenylphosphine, PPh_3)
- A base (e.g., triethylamine, Et_3N)
- Anhydrous solvent (e.g., dimethylformamide, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with a magnetic stir bar, palladium(II) acetate (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

- Reagent Addition: 1-Boc-3-vinyl-piperidine (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents) are added to the flask.
- Solvent and Degassing: Anhydrous DMF is added to dissolve the reagents. The mixture is then degassed by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction Execution: The flask is fitted with a condenser and heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the DMF and inorganic salts.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical Heck coupling reaction described above.

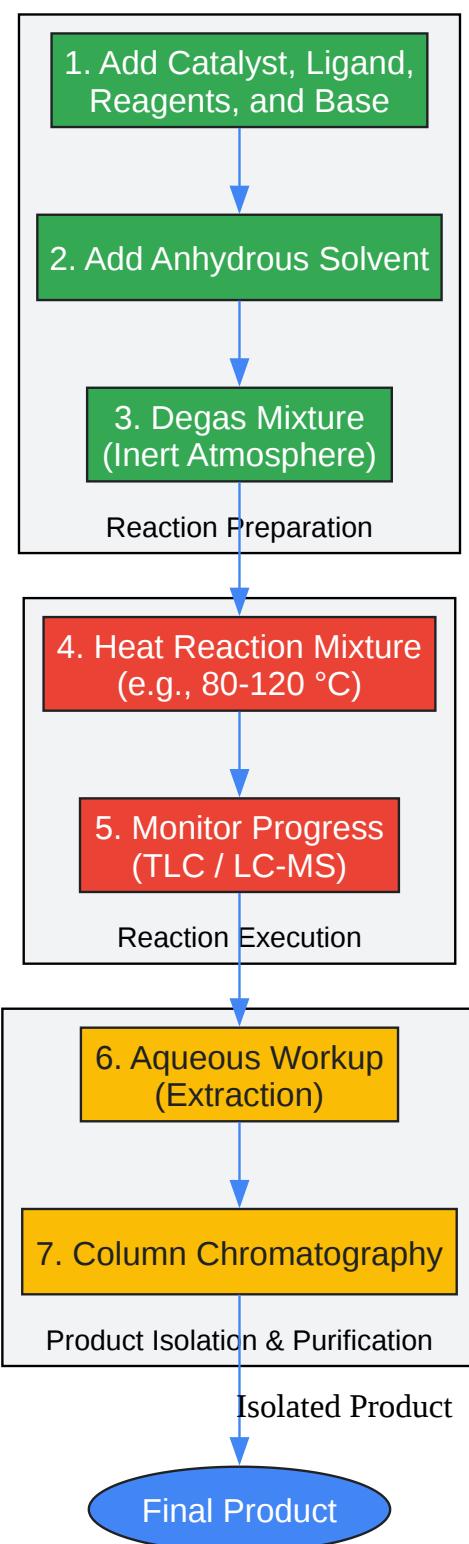


Figure 1: Generalized Workflow for a Heck Coupling Reaction

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Heck coupling reaction.

Safety Information

This compound should be handled in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. tert-Butyl 3-vinylpiperidine-1-carboxylate, CasNo.146667-87-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 1-Boc-3-vinyl-piperidine, CasNo.146667-87-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 146667-87-0|tert-Butyl 3-vinylpiperidine-1-carboxylate| Ambeed [ambeed.com]

- To cite this document: BenchChem. [Technical Guide: tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS 146667-87-0)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129423#iupac-name-for-cas-146667-87-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com